molecular formula C11H7Cl2NO3 B1453932 2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1457041-27-8

2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B1453932
M. Wt: 272.08 g/mol
InChI Key: CJLLGUGBZRMWIT-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetic acid is a colorless crystalline solid with a medicinal odor . It is a useful research chemical .


Synthesis Analysis

A salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenylacetic acid is C8H6Cl2O2 . The InChI is InChI=1S/C8H6Cl2O2/c9-6-2-1-5 (3-8 (11)12)7 (10)4-6/h1-2,4H,3H2, (H,11,12) and the Canonical SMILES is C1=CC (=C (C=C1Cl)Cl)CC (=O)O .


Chemical Reactions Analysis

The performance data of the quantitative HPLC analysis and confirmatory HPLC analysis were comparable for 2,4-D .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichlorophenylacetic acid is 205.03 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and explored their transformations, highlighting the chemical versatility and potential for creating functionally diverse molecules from the base compound (Prokopenko et al., 2010). Another study focused on creating novel 4-substituted arylidene derivatives to investigate their photophysical and nonlinear optical behavior, indicating applications in materials science (Murthy et al., 2013).

Biological Activity

The antimicrobial and anticancer properties of certain derivatives have been explored, demonstrating the potential therapeutic uses of compounds within this chemical family. Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit showed significant antifungal activity (Zheng Yu-gu, 2015). Similarly, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, indicating the broad-spectrum biological relevance of these compounds (Patel & Shaikh, 2011).

Optical and Material Applications

Derivatives of 2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid have been studied for their optical properties, including their potential use in nonlinear optical applications. This research suggests the compounds' suitability for optical limiting applications, a critical feature in protecting optical sensors and human eyesight from intense light sources (Murthy et al., 2013).

Antimicrobial and Anticancer Agents

The antimicrobial and anticancer activities of newly synthesized compounds incorporating 1,3-oxazole structures have been the subject of recent studies, showing promising results against pathogenic strains and cancer cell lines, thus indicating potential for pharmaceutical development (Katariya et al., 2021).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling 2,4-Dichlorophenylacetic acid. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLGUGBZRMWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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